molecular formula C15H24N4 B14132494 N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine CAS No. 88945-00-0

N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine

Katalognummer: B14132494
CAS-Nummer: 88945-00-0
Molekulargewicht: 260.38 g/mol
InChI-Schlüssel: ISWBOKHNSRQGBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine is an organic compound with a complex structure that includes an indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-indazole with N,N-diethyl-1,3-propanediamine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-1,3-propanediamine: A structurally similar compound with different functional groups.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with methyl groups instead of ethyl groups.

    Diethyltoluamide (DEET): A well-known compound with similar structural features but different applications.

Uniqueness

N~1~,N~1~-Diethyl-N~3~-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine is unique due to the presence of the indazole ring, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

88945-00-0

Molekularformel

C15H24N4

Molekulargewicht

260.38 g/mol

IUPAC-Name

N',N'-diethyl-N-(5-methyl-1H-indazol-3-yl)propane-1,3-diamine

InChI

InChI=1S/C15H24N4/c1-4-19(5-2)10-6-9-16-15-13-11-12(3)7-8-14(13)17-18-15/h7-8,11H,4-6,9-10H2,1-3H3,(H2,16,17,18)

InChI-Schlüssel

ISWBOKHNSRQGBV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCNC1=NNC2=C1C=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.